molecular formula C25H32ClN3O2 B10948878 N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10948878
M. Wt: 442.0 g/mol
InChI Key: MKUUXNLYKDNHST-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining adamantane, pyrazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane derivatives.

    Pyrazole Ring Formation: The pyrazole ring is formed via cyclization reactions involving hydrazines and 1,3-diketones.

    Phenoxy Group Attachment: The phenoxy group is introduced through nucleophilic substitution reactions involving chlorinated phenols and alkyl halides.

    Final Coupling: The final step involves coupling the adamantyl, pyrazole, and phenoxy intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yields and purity. This may include continuous flow reactions, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or chlorinated phenols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-Adamantyl)propyl]-1-ethyl-1H-pyrazole-4-sulfonamide
  • N-[1-(1-Adamantyl)propyl]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide

Uniqueness

N-[1-(1-Adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantyl group provides rigidity and stability, while the pyrazole and phenoxy groups offer versatile reactivity and potential biological activity.

Properties

Molecular Formula

C25H32ClN3O2

Molecular Weight

442.0 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-1-[(4-chloro-3-methylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C25H32ClN3O2/c1-3-23(25-12-17-9-18(13-25)11-19(10-17)14-25)27-24(30)22-6-7-29(28-22)15-31-20-4-5-21(26)16(2)8-20/h4-8,17-19,23H,3,9-15H2,1-2H3,(H,27,30)

InChI Key

MKUUXNLYKDNHST-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4)COC5=CC(=C(C=C5)Cl)C

Origin of Product

United States

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